Product packaging for Methyl 4-phenoxypyridine-3-carboxylate(Cat. No.:CAS No. 845671-56-9)

Methyl 4-phenoxypyridine-3-carboxylate

Cat. No.: B1429874
CAS No.: 845671-56-9
M. Wt: 229.23 g/mol
InChI Key: YUTSKMNCXABVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4-phenoxypyridine-3-carboxylate is a high-value chemical intermediate in medicinal chemistry and anticancer agent discovery. Its core research application lies in serving as a key synthetic precursor for the development of novel 4-phenoxypyridine derivatives, which are recognized as potent type II c-Met kinase inhibitors . c-Met is a receptor tyrosine kinase that is an attractive target in molecular targeted cancer therapy; aberrant signaling of the HGF/c-Met axis has been identified in a wide range of human malignancies, including brain, colorectal, gastric, and lung cancers . The 4-phenoxypyridine core is a critical structural feature of these inhibitors, designed to interact with the kinase domain and disrupt the abnormal signaling pathways that mediate tumor formation and growth . Researchers utilize this compound to build more complex molecules bearing moieties such as imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide, which have demonstrated excellent in vitro inhibitory activities against c-Met kinase and potent cytotoxic activities against various human cancer cell lines, including MKN-45 (gastric), A549 (lung adenocarcinoma), and H460 (lung cancer) . Beyond oncology, the phenoxypyridine scaffold is also explored in other areas, such as the development of compounds targeting metabolic diseases and pesticides, where it acts as a bioisostere of diaryl ethers to optimize properties like lipid solubility, metabolic stability, and bioavailability . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO3 B1429874 Methyl 4-phenoxypyridine-3-carboxylate CAS No. 845671-56-9

Properties

IUPAC Name

methyl 4-phenoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-16-13(15)11-9-14-8-7-12(11)17-10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTSKMNCXABVEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-phenoxypyridine-3-carboxylate (also referred to as EVT-1719280) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antiproliferative effects, antioxidant properties, and potential mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H11NO3C_{12}H_{11}NO_3 and a molecular weight of approximately 219.22 g/mol. Its structure features a pyridine ring substituted with a phenoxy group and a carboxylate ester, which influences its reactivity and biological interactions.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in U251 glioblastoma cells with an IC50 value of approximately 0.94 µM . This level of potency indicates its potential as a therapeutic agent in cancer treatment.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
U251 (Glioblastoma)0.94Induces apoptosis and inhibits cell migration
A549 (Lung Cancer)TBDDisrupts microtubule networks and blocks cell cycle
MCF-7 (Breast Cancer)TBDPotentially induces G2/M phase arrest

Antioxidant Properties

In addition to its antiproliferative effects, this compound has demonstrated significant antioxidant activity. Its ability to scavenge free radicals has been quantified using the ORAC-FL assay, yielding results comparable to Trolox, a standard antioxidant . This property suggests that the compound may play a role in mitigating oxidative stress-related diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, which is critical for preventing the proliferation of cancer cells .
  • Apoptosis Induction : It promotes apoptosis in cancer cells, which is essential for eliminating malignant cells from the body.
  • Inhibition of Migration : By obstructing cell migration, it may prevent metastasis in cancer patients .

Case Studies

A study focusing on the pharmacological effects of this compound highlighted its potential as a lead compound for developing new anticancer agents. The research involved various in vitro assays that confirmed its efficacy against multiple cancer types while demonstrating low toxicity to normal cells.

Scientific Research Applications

Medicinal Chemistry

Neurokinin-1 Receptor Antagonism

Methyl 4-phenoxypyridine-3-carboxylate has been studied for its activity as a neurokinin-1 (NK-1) receptor antagonist. These receptors are implicated in numerous physiological processes, including pain perception, mood regulation, and the emetic reflex. Research indicates that compounds similar to this compound can mitigate conditions such as migraines, anxiety, and certain gastrointestinal disorders by blocking NK-1 receptors .

Case Study: Treatment of Inflammatory Conditions

A study highlighted the efficacy of NK-1 receptor antagonists in treating inflammatory diseases like rheumatoid arthritis and asthma. This compound derivatives demonstrated promising results in reducing inflammation and pain in animal models, suggesting potential therapeutic applications for chronic inflammatory conditions .

Synthetic Organic Chemistry

Versatile Synthetic Intermediates

This compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its structure allows for multiple reactions, including nucleophilic substitutions and cyclizations, which are essential for creating complex molecular architectures .

Table 1: Synthetic Applications of this compound

Reaction Type Description Outcome
Nucleophilic SubstitutionReacts with amines to form pyridine derivativesHigh yields of substituted products
CyclizationForms bicyclic structures under specific conditionsDiverse heterocycles produced
Multi-component ReactionsParticipates in reactions to create polyfunctionalized compoundsBroad range of functional groups synthesized

Pharmacological Studies

Opioid Receptor Antagonism

Recent research has explored the potential of this compound analogs as opioid receptor antagonists. These compounds showed promise in preclinical trials for treating addiction and mood disorders by modulating opioid receptor activity .

Case Study: Behavioral Effects in Animal Models

In behavioral studies, this compound derivatives were tested for their effects on anxiety and depression-like behaviors in rodents. The results indicated that these compounds could effectively reduce anxiety levels and improve mood, suggesting their potential as therapeutic agents for psychiatric disorders .

Future Directions and Research Needs

While the current applications of this compound are promising, further research is necessary to fully understand its mechanisms of action and therapeutic potential. Future studies should focus on:

  • In-depth pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound.
  • Clinical trials to evaluate its efficacy and safety in human subjects.
  • Exploration of novel derivatives that may enhance its pharmacological properties.

Comparison with Similar Compounds

Structural Analogs and Key Differences

A. Methyl Nicotinate (Pyridine-3-Carboxylate)

  • Structure: Lacks the 4-phenoxy group.
  • Properties: Higher water solubility due to reduced steric bulk. The absence of the phenoxy group decreases lipophilicity (logP ~1.2 vs. estimated ~2.8 for the target compound).
  • Reactivity : The electron-withdrawing pyridine nitrogen enhances ester hydrolysis susceptibility compared to benzene analogs.

B. Methyl 4-Phenoxybenzoate

  • Structure : Pyridine replaced by benzene.
  • Boiling point is higher (~280°C) due to stronger π-π stacking of the planar benzene ring vs. pyridine’s puckering effects .

C. Methyl Salicylate

  • Structure : Benzene ring with hydroxyl and ester groups.
  • Properties: Higher hydrogen-bonding capacity (logP ~2.1) compared to the target compound. The phenolic -OH group increases acidity (pKa ~9.8) versus the inert phenoxy group in Methyl 4-phenoxypyridine-3-carboxylate .

Physicochemical Properties (Inferred from Analog Data)

Property This compound Methyl Nicotinate Methyl 4-Phenoxybenzoate Methyl Salicylate
Molecular Weight ~259.3 g/mol 137.1 g/mol 242.3 g/mol 152.1 g/mol
logP (Estimated) 2.8 1.2 3.1 2.1
Water Solubility Low (~0.5 mg/mL) Moderate (~50 mg/mL) Very low (~0.1 mg/mL) Moderate (~10 mg/mL)
Boiling Point ~300°C (decomposes) 220°C ~280°C 222°C

Preparation Methods

Nucleophilic Aromatic Substitution of Methyl 2,6-dichloropyridine-3-carboxylate

The key initial step in synthesizing methyl 4-phenoxypyridine-3-carboxylate involves the substitution of a chlorine atom in methyl 2,6-dichloropyridine-3-carboxylate by phenol under basic conditions to form an ether intermediate.

  • Reactants : Methyl 2,6-dichloropyridine-3-carboxylate and phenol
  • Catalysts and Base : Triethylamine (base), triethylenediamine as a catalyst
  • Solvent : N,N-dimethylformamide (DMF)
  • Conditions : Room temperature, stirring for 4–5 hours until the solution turns cloudy indicating reaction progress
  • Outcome : Formation of methyl 2-chloro-6-phenoxypyridine-3-carboxylate intermediate

Example Reaction Setup:

Component Amount Role
Methyl 2,6-dichloropyridine-3-carboxylate 8.80 g (42.72 mmol) Starting material
Phenol 4.02 g (42.72 mmol) Nucleophile
Triethylamine 7.80 mL (55.54 mmol) Base
Triethylenediamine 720 mg (6.41 mmol) Catalyst
DMF 45 mL Solvent

The reaction is stirred at room temperature for 4–5 hours.

Grignard Reaction for Substitution at the 2-Position

The ether intermediate undergoes further substitution at the 2-position by reaction with methylmagnesium bromide under inert atmosphere.

  • Reactants : Methyl 2-chloro-6-phenoxypyridine-3-carboxylate and methylmagnesium bromide
  • Catalyst : Ni(DPPE)Cl2 (nickel complex)
  • Solvent : Dry tetrahydrofuran (THF)
  • Conditions : Room temperature, under argon atmosphere, stirring for 0.5 hours
  • Outcome : Formation of methyl 2-methyl-6-phenoxypyridine-3-carboxylate

Example Reaction Setup:

Component Amount Role
Methyl 2-chloro-6-phenoxypyridine-3-carboxylate 1.32 g (5 mmol) Intermediate
Ni(DPPE)Cl2 16 mg (0.03 mmol) Catalyst
Methylmagnesium bromide (1 M in THF) 11 mL (11 mmol) Nucleophile
Dry THF 5 mL Solvent

The reaction is conducted under argon to avoid moisture and oxygen interference.

Bromination of the Methyl Group at the 2-Position

The methyl group introduced at the 2-position is then brominated to form a bromo intermediate, which is a key step for further functionalization.

  • Reagents : Brominating agents (e.g., N-bromosuccinimide or other bromine sources)
  • Conditions : Typically performed under controlled temperature to avoid over-bromination
  • Outcome : Formation of 2-bromo-6-phenoxypyridine-3-carboxylate derivative

This step prepares the molecule for substitution with nucleophiles such as p-toluenesulfonyl glycine methyl ester.

Substitution with p-Toluenesulfonyl Glycine Methyl Ester

The bromo intermediate reacts with p-toluenesulfonyl glycine methyl ester to introduce a sulfonyl group, facilitating intramolecular cyclization in subsequent steps.

  • Reagents : p-Toluenesulfonyl glycine methyl ester
  • Conditions : Basic environment to promote substitution
  • Outcome : Formation of p-toluenesulfonyl intermediate

Intramolecular Cyclization and Deprotection

Under basic conditions, the intermediate undergoes deprotonation and intramolecular attack on the methyl ester group, leading to cyclization and removal of the p-toluenesulfonyl group.

  • Conditions : Basic medium, typically room temperature or slightly elevated temperature
  • Outcome : Formation of methyl 5-hydroxy-1,7-naphthyridinecarboxylate intermediate, a key precursor for the target compound.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents/Conditions Product/Intermediate
1 Nucleophilic aromatic substitution Methyl 2,6-dichloropyridine-3-carboxylate, phenol, base, DMF Methyl 2-chloro-6-phenoxypyridine-3-carboxylate
2 Grignard reaction Methylmagnesium bromide, Ni(DPPE)Cl2, dry THF, Ar atmosphere Methyl 2-methyl-6-phenoxypyridine-3-carboxylate
3 Bromination Brominating agent, controlled temperature 2-Bromo-6-phenoxypyridine-3-carboxylate
4 Nucleophilic substitution p-Toluenesulfonyl glycine methyl ester, base p-Toluenesulfonyl intermediate
5 Intramolecular cyclization Base, room temperature Methyl 5-hydroxy-1,7-naphthyridinecarboxylate intermediate

Q & A

Basic: What synthetic methodologies are commonly employed for preparing methyl 4-phenoxypyridine-3-carboxylate and structurally related pyridine derivatives?

Pyridine carboxylates are typically synthesized via cyclocondensation reactions, such as the Biginelli reaction, which combines aldehydes, β-ketoesters, and urea/thiourea derivatives. For example, ethyl acetoacetate and substituted phenylaldehydes are condensed with heterocyclic thioureas to form pyrimidine intermediates, which undergo cyclization to yield pyridine derivatives . Multi-step protocols involving esterification of carboxylic acid precursors (e.g., using methanol under acid catalysis) are also common. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) is critical to avoid side products like regioisomers or incomplete esterification .

Basic: How can researchers confirm the structural identity and purity of this compound?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • X-ray crystallography : Programs like SHELXL (for small-molecule refinement) and Mercury (for visualization) are used to resolve bond lengths, angles, and ring puckering parameters .
  • NMR spectroscopy : 1^1H and 13^13C NMR data verify substituent positions and ester group integrity. For example, the methoxy group (-OCH3\text{-OCH}_3) typically appears as a singlet near δ 3.8–4.0 ppm .
  • HPLC : Purity (>95%) is confirmed using reverse-phase chromatography with UV detection, calibrated against certified reference standards .

Advanced: How can crystallographic data resolve ambiguities in the conformational analysis of this compound?

The compound’s pyridine ring and phenoxy substituent may exhibit nonplanar conformations due to steric or electronic effects. Crystallographic software (e.g., SHELX, ORTEP-3) calculates puckering parameters (amplitude qq, phase angle ϕ\phi) to quantify deviations from planarity . For example, Cremer-Pople coordinates define ring puckering in monocyclic systems, distinguishing between chair, boat, or twist-boat conformers . Comparative analysis of multiple crystal structures (e.g., Cambridge Structural Database) can identify trends in substituent effects on conformation .

Advanced: What strategies are recommended for optimizing reaction yields of this compound derivatives?

  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., proline derivatives) can enhance regioselectivity in cyclization steps .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, NMP) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • In situ monitoring : Techniques like FTIR or LC-MS track intermediate formation, enabling real-time adjustments to reaction conditions .

Basic: What safety protocols should be followed when handling this compound?

Although toxicity data for this specific compound are limited, structurally related pyridine derivatives are classified as Category 4 acute toxins (oral, dermal, inhalation) under EU-GHS/CLP regulations . Researchers should:

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Avoid exposure via inhalation by employing closed systems during synthesis.
  • Follow waste disposal guidelines for halogenated/organic compounds .

Advanced: How can computational modeling predict the ecological impact of this compound?

In silico tools (e.g., EPI Suite, TEST) estimate parameters like biodegradation potential (t1/2t_{1/2}), bioaccumulation factor (BCF), and soil mobility (log KocK_{oc}). For example, ester groups may hydrolyze in aquatic environments, reducing persistence. However, the phenoxy substituent’s hydrophobicity (logP>3\log P > 3) suggests moderate bioaccumulation risk, warranting experimental validation via OECD 301/305 guidelines .

Advanced: How do substituent modifications on the pyridine ring influence biological activity?

Structure-activity relationship (SAR) studies reveal that:

  • Electron-withdrawing groups (e.g., -Cl, -F) at the 4-position enhance antibacterial activity by increasing membrane permeability .
  • Methoxy groups improve calcium channel modulation in dihydropyridine analogs .
  • Phenoxy substituents may confer antioxidant properties via radical scavenging, as seen in related 1,4-dihydropyridines .

Basic: What analytical techniques are used to assess stability under varying storage conditions?

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures.
  • Accelerated stability studies : Samples are stored at 40°C/75% RH for 6 months and analyzed via HPLC for degradation products (e.g., hydrolyzed carboxylic acid) .
  • Light exposure tests : UV-Vis spectroscopy monitors photodegradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-phenoxypyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-phenoxypyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.